4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-(dimethylamino)-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Similar structure but with an amino group instead of a dimethylamino group.
Metoclopramide: Contains a similar benzamide core but with different substituents.
Uniqueness
4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C18H21ClN2O2 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)16(15-6-4-5-7-17(15)23-3)12-20-18(22)13-8-10-14(19)11-9-13/h4-11,16H,12H2,1-3H3,(H,20,22) |
InChI Key |
XSQMXTJGZMCSRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2OC |
Origin of Product |
United States |
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